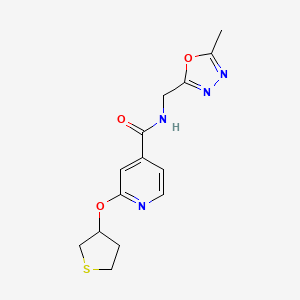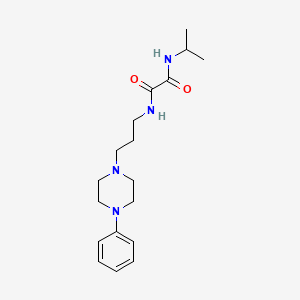![molecular formula C9H11NO B2887806 1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine CAS No. 3693-06-9](/img/structure/B2887806.png)
1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine
Vue d'ensemble
Description
1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine is a heterocyclic compound with the molecular formula C9H11NO It is a seven-membered ring structure containing both nitrogen and oxygen atoms, which makes it part of the oxazepine family
Mécanisme D'action
Target of Action
The primary target of 1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine is the Peroxisomal import matrix (PEX) proteins . These proteins play a crucial role in the import of proteins into the peroxisomes, a type of organelle found in virtually all eukaryotic cells .
Mode of Action
This compound interacts with the PEX5-PEX14 protein-protein interface . This interaction disrupts essential cellular processes in trypanosomes, leading to cell death .
Biochemical Pathways
The compound affects the biochemical pathway related to protein import into the peroxisomes . The disruption of this pathway leads to a cascade of downstream effects, ultimately resulting in cell death .
Pharmacokinetics
The compound has been taken forward to a first round of hit-to-lead optimization, which shows activities in the range of low- to high-digit micromolar ic50 in in vitro tests . Further ADME testing is needed to fully understand its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of protein import into the glycosomes . This disruption leads to cell death, making the compound potentially useful in the treatment of diseases caused by trypanosomes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine can be synthesized through several methods. One common approach involves the ring-opening of 2-aryl-N-tosylaziridine by 2-bromobenzyl mercaptan or alcohols, followed by a CuI-catalyzed N-arylation reaction . Another method includes the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C to form benzo[b][1,4]oxazepine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazepine oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include oxazepine oxides, reduced oxazepine derivatives, and N-substituted oxazepines.
Applications De Recherche Scientifique
1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydrobenzo[F][1,4]oxazepine: Similar in structure but differs in the position of the nitrogen and oxygen atoms.
1,2,3,5-Tetrahydrobenzo[E][1,4]thiazepine: Contains a sulfur atom instead of oxygen.
Benzodiazepines: Widely used in medicine for their anxiolytic and sedative properties.
Uniqueness
1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
1,2,3,5-tetrahydro-4,1-benzoxazepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-4-9-8(3-1)7-11-6-5-10-9/h1-4,10H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKVQTRICWNJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,6-diethyl 2-[3-(benzenesulfonyl)propanamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2887723.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2887727.png)



amino}acetamide](/img/structure/B2887732.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2887733.png)
![ETHYL 4-[2-(BENZENESULFONYL)ACETAMIDO]BENZOATE](/img/structure/B2887734.png)
![Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate](/img/new.no-structure.jpg)
![(Z)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-phenylacrylamide](/img/structure/B2887739.png)


![3-(2-chloro-6-fluorophenyl)-N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2887743.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2887745.png)
